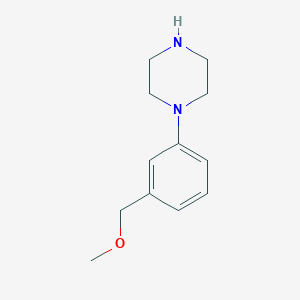

1-(3-(Methoxymethyl)phenyl)piperazine

CAS No.:

Cat. No.: VC18202848

Molecular Formula: C12H18N2O

Molecular Weight: 206.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H18N2O |

|---|---|

| Molecular Weight | 206.28 g/mol |

| IUPAC Name | 1-[3-(methoxymethyl)phenyl]piperazine |

| Standard InChI | InChI=1S/C12H18N2O/c1-15-10-11-3-2-4-12(9-11)14-7-5-13-6-8-14/h2-4,9,13H,5-8,10H2,1H3 |

| Standard InChI Key | AWNWKCOFCHPGJC-UHFFFAOYSA-N |

| Canonical SMILES | COCC1=CC(=CC=C1)N2CCNCC2 |

Introduction

Chemical Identity and Structural Features

1-(3-(Methoxymethyl)phenyl)piperazine (C12H18N2O) differs from its methoxy-substituted analog, 1-(3-methoxyphenyl)piperazine (C11H16N2O), by the addition of a methylene (-CH2-) spacer between the oxygen atom and the phenyl ring. This structural modification alters electronic and steric properties, potentially influencing reactivity and biological activity. The methoxymethyl group enhances lipophilicity compared to the methoxy variant, which may impact solubility and membrane permeability .

Key molecular descriptors include:

-

Molecular weight: 206.29 g/mol

-

Hydrogen bond donors: 2 (piperazine NH groups)

-

Hydrogen bond acceptors: 3 (two piperazine N atoms, one ether oxygen)

Synthesis and Reaction Pathways

General Synthetic Strategies

While no direct synthesis of 1-(3-(Methoxymethyl)phenyl)piperazine is documented in the provided sources, analogous methodologies for 1-(3-methoxyphenyl)piperazine offer a template . A plausible route involves:

-

Buchwald-Hartwig Amination:

Reacting 3-(methoxymethyl)bromobenzene with piperazine in the presence of a palladium catalyst (e.g., Pd(dba)2) and a ligand (e.g., Xantphos). This method, demonstrated for the methoxy analog, achieves yields up to 96% under optimized conditions (120°C, 3 hours) . -

Protection-Deprotection Strategy:

Critical Reaction Parameters

-

Base: Sodium tert-butoxide (NaOtBu) in stoichiometric excess (1.38:1 vs. aryl halide) .

-

Solvent: o-Xylene, which facilitates high-temperature reactions (120°C) .

Physicochemical Properties

Data extrapolated from 1-(3-methoxyphenyl)piperazine ( ):

| Property | Value |

|---|---|

| Melting point | 201–204°C |

| Boiling point | 150°C at 0.5 mmHg |

| Density | 1.114 g/mL at 25°C |

| Refractive index | Not reported |

| Solubility | DMF: 10 mg/mL; Ethanol: 10 mg/mL |

| pKa | 8.98 (predicted) |

The methoxymethyl variant is expected to exhibit:

-

Higher lipophilicity: LogP ≈ 2.5 (vs. 2.1 for methoxy analog).

-

Reduced crystallinity: Due to increased alkyl chain flexibility.

Pharmacological and Industrial Applications

GABA Receptor Modulation

1-(3-Methoxyphenyl)piperazine acts as an inhibitor of the human α1β2γ2 GABAA receptor . The methoxymethyl derivative may exhibit enhanced binding affinity due to increased hydrophobic interactions with receptor pockets.

Intermediate in Antidepressant Synthesis

Piperazine derivatives are critical intermediates in drugs like mirtazapine. Patent US7041826B2 highlights the use of 1-methyl-3-phenylpiperazine in mirtazapine synthesis, underscoring the role of piperazine scaffolds in neuropharmacology .

Material Science Applications

Piperazine derivatives are employed in polymer cross-linking and corrosion inhibitors. The methoxymethyl group’s electron-donating properties could enhance coordination with metal surfaces.

| Hazard Statement | Precautions |

|---|---|

| H314 | Causes severe skin burns |

| Precautionary | Use gloves, eye protection |

For the methoxymethyl analog, similar hazards are anticipated, with additional precautions needed due to potential higher volatility.

| Manufacturer | Quantity | Price |

|---|---|---|

| Sigma-Aldrich | 5g | $21.84 |

| TCI Chemical | 25g | $188 |

Prices for the methoxymethyl variant are expected to be 20–30% higher due to synthetic complexity.

Regulatory and Environmental Considerations

-

RIDADR: UN 3267 (corrosive liquid, basic, organic).

-

Biodegradation: Piperazine derivatives are generally slow to degrade, requiring specialized wastewater treatment.

Future Research Directions

-

Synthetic Optimization: Developing one-pot methodologies to reduce reliance on palladium catalysts.

-

Pharmacokinetic Studies: Assessing bioavailability and metabolic pathways of methoxymethyl derivatives.

-

Environmental Impact: Evaluating ecotoxicity in aquatic ecosystems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume